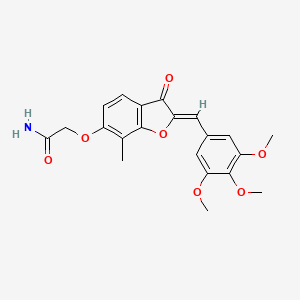
(Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a benzofuran ring, a benzylidene group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzylidene Group: This step often involves a condensation reaction between the benzofuran derivative and 3,4,5-trimethoxybenzaldehyde.
Attachment of the Acetamide Group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the benzylidene group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide can be used as a precursor or intermediate in the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry. Its potential interactions with biological targets can be explored for therapeutic applications.
Medicine
In medicine, derivatives of this compound might be investigated for their potential as drugs or diagnostic agents. Their efficacy, safety, and mechanism of action would be key areas of research.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)ethanamide
- (Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propionamide
Uniqueness
The uniqueness of (Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide lies in its specific structural features, such as the combination of the benzofuran ring with the benzylidene and acetamide groups. These structural elements can impart unique chemical and biological properties, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-11-14(28-10-18(22)23)6-5-13-19(24)15(29-20(11)13)7-12-8-16(25-2)21(27-4)17(9-12)26-3/h5-9H,10H2,1-4H3,(H2,22,23)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZDARGCUIEFCJ-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
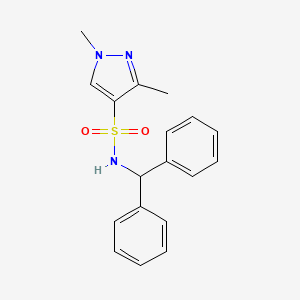
![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)
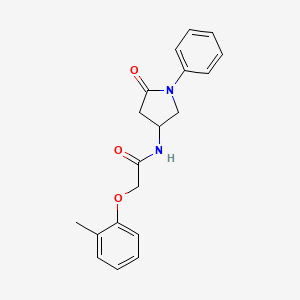
![N-[5-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2647396.png)
![N-(3-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2647398.png)
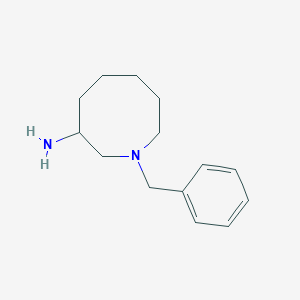
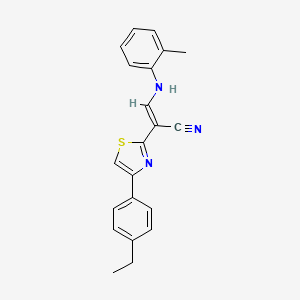
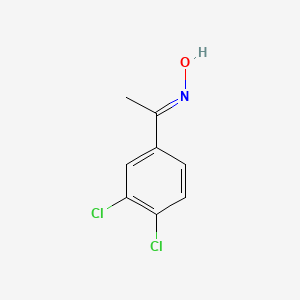
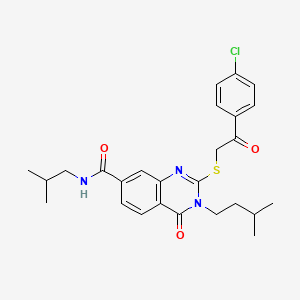
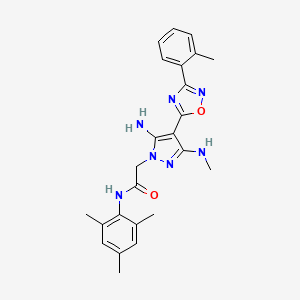
![1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2647407.png)
![Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2647408.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2647409.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2647413.png)
